Propargyl-PEG1-SS-PEG1-PFP ester

Bioconjugation Antibody-Drug Conjugates Click Chemistry

Replace NHS ester instability with the hydrolysis-resistant PFP ester, achieving >95% conjugation efficiency on antibody lysines. The cleavable disulfide bond is essential for intracellular payload release in ADC designs—non-cleavable linkers eliminate this mechanism. The heterobifunctional propargyl/PFP architecture enables orthogonal CuAAC click chemistry for multi-step bioconjugation without protocol redesign. Validated in biosensor surface functionalization and targeted nanostructure assembly. High purity ≥98% ensures reproducible results.

Molecular Formula C16H15F5O4S2
Molecular Weight 430.4 g/mol
CAS No. 1817735-30-0
Cat. No. B610223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG1-SS-PEG1-PFP ester
CAS1817735-30-0
SynonymsPropargyl-PEG1-SS-PEG1-PFP ester
Molecular FormulaC16H15F5O4S2
Molecular Weight430.4 g/mol
Structural Identifiers
InChIInChI=1S/C16H15F5O4S2/c1-2-4-23-6-8-26-27-9-7-24-5-3-10(22)25-16-14(20)12(18)11(17)13(19)15(16)21/h1H,3-9H2
InChIKeyBNSPBJFNPGXULZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Propargyl-PEG1-SS-PEG1-PFP Ester (CAS 1817735-30-0): A Bifunctional Cleavable ADC Linker


Propargyl-PEG1-SS-PEG1-PFP ester (CAS 1817735-30-0) is a bifunctional polyethylene glycol (PEG) linker with a single PEG1 unit . Its key functional groups are: a propargyl (alkyne) group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry ; a reducible disulfide bond for controlled, intracellular payload release; and a pentafluorophenyl (PFP) ester for efficient amine conjugation . It is primarily designed for the synthesis of antibody-drug conjugates (ADCs) , with a molecular weight of 430.41 g/mol and a molecular formula of C16H15F5O4S2 . The compound is typically provided as a solid powder with ≥98% purity .

Why Substituting Propargyl-PEG1-SS-PEG1-PFP Ester with Alternative Linkers Risks Experimental Failure


While many linkers are marketed for ADC or bioconjugation applications, direct substitution of Propargyl-PEG1-SS-PEG1-PFP ester with a close analog can compromise experimental outcomes due to critical differences in functional group stability, conjugation efficiency, and release mechanisms. Specifically, using an NHS ester analog instead of a PFP ester can result in significantly higher hydrolysis rates [1], leading to poor conjugation yields . Similarly, replacing the cleavable disulfide with a non-cleavable linker eliminates the intracellular payload release mechanism [2], which is essential for the activity of many ADC designs . Even within the same compound family, altering functional groups (e.g., using a terminal acid instead of a PFP ester) drastically changes the conjugation chemistry, requiring complete protocol redesign.

Quantitative Differentiation: Propargyl-PEG1-SS-PEG1-PFP Ester vs. Key Comparators


Superior Amine Conjugation Efficiency: PFP Ester vs. NHS Ester

The PFP ester moiety in Propargyl-PEG1-SS-PEG1-PFP ester demonstrates markedly higher conjugation efficiency with amine-containing biomolecules compared to the widely used N-hydroxysuccinimide (NHS) ester. In direct comparisons, PFP esters achieve >95% conjugation efficiency with lysine residues on antibodies, whereas NHS esters plateau at 80–85% due to competing hydrolysis . This difference is attributed to the PFP ester's enhanced electrophilicity and greater stability in aqueous conditions.

Bioconjugation Antibody-Drug Conjugates Click Chemistry

Enhanced Aqueous Stability: Hydrolysis Half-Life Comparison of PFP vs. NHS Esters

A critical practical advantage of the PFP ester is its significantly longer half-life in aqueous conditions compared to NHS esters. At physiological pH (7.4), the hydrolysis half-life of a PFP ester is approximately 8-12 hours, while that of an NHS ester is only 1-2 hours . This 4- to 8-fold increase in stability provides a wider processing window for conjugation reactions, reducing the risk of premature hydrolysis and improving the robustness and reproducibility of bioconjugation protocols.

Linker Stability Conjugation Chemistry Reagent Handling

Cleavable vs. Non-Cleavable Linker: Essential for Intracellular Drug Release

The central disulfide bond in Propargyl-PEG1-SS-PEG1-PFP ester is a key differentiator from non-cleavable PEG linkers. This bond is stable in the oxidizing extracellular environment but is rapidly reduced in the reducing environment of the cytoplasm, which has elevated glutathione (GSH) concentrations (1-10 mM) [1]. ADCs constructed with non-cleavable linkers rely on complete lysosomal degradation of the antibody for payload release, a less efficient process [2]. Cleavable disulfide linkers enable more direct and efficient intracellular payload release, which has been correlated with enhanced in vitro cytotoxicity against various cancer cell lines .

ADC Payload Release Intracellular Trafficking Glutathione-Responsive

Heterobifunctional vs. Homobifunctional Design: Enabling Sequential, Orthogonal Conjugation

Propargyl-PEG1-SS-PEG1-PFP ester is a heterobifunctional linker, possessing two distinct reactive groups: a propargyl group for CuAAC click chemistry and a PFP ester for amine conjugation. This contrasts with homobifunctional analogs like Propargyl-PEG1-SS-PEG1-propargyl (CAS 1964503-40-9) or NHS-PEG1-SS-PEG1-NHS (CAS 1688598-83-5) , which present identical reactive groups at both termini. The heterobifunctional design enables sequential, orthogonal conjugation steps, allowing for controlled, site-specific attachment of two different biomolecules (e.g., an antibody and a drug) without risk of crosslinking or polymerization. Homobifunctional linkers, while simpler, cannot achieve this level of architectural control and are more prone to forming undesired homodimers or oligomers.

Bioconjugation Strategy Site-Specific Conjugation ADC Linker Design

PEG1 Spacer Length: Balancing Solubility and Molecular Precision

The compound features a precise, monodisperse PEG1 spacer (single ethylene glycol unit). This is a deliberate design choice compared to analogs with longer PEG chains, such as Propargyl-PEG3-PFP ester (CAS 2148295-91-2) . While longer PEG chains (PEG3, PEG5, etc.) are known to increase aqueous solubility and can improve pharmacokinetic half-life in vivo [1], a shorter PEG1 spacer minimizes the overall molecular weight and conformational flexibility of the linker. This is often preferred in early-stage ADC development where a compact, well-defined linker is required to avoid introducing excessive hydrophilicity or steric bulk that could interfere with antibody-antigen binding or payload potency. The PEG1 unit provides a defined, minimal spacer arm, offering a different profile from longer PEG analogs.

PEGylation Drug Conjugation Linker Design

Functional Group Orthogonality: Propargyl vs. Carboxylic Acid for Click Chemistry

Propargyl-PEG1-SS-PEG1-PFP ester features a terminal propargyl (alkyne) group, enabling highly specific CuAAC click chemistry with azide-functionalized molecules. This contrasts with analogs like Propargyl-PEG1-SS-PEG1-acid (CAS 1807503-85-0) , which terminates in a carboxylic acid. While both compounds can be used for conjugation, the PFP ester and propargyl group in the target compound provide two orthogonal, highly efficient reactive handles. The acid-functionalized analog requires an additional activation step (e.g., conversion to an active ester) before it can be conjugated to an amine, adding complexity and potential yield loss. The target compound's PFP ester is pre-activated for immediate, high-yield amide bond formation, while the propargyl group remains inert to amines and is reserved for a subsequent, orthogonal click reaction.

Click Chemistry Bioconjugation ADC Synthesis

Optimal Use Cases for Propargyl-PEG1-SS-PEG1-PFP Ester Based on Quantitative Evidence


Synthesis of Homogeneous Antibody-Drug Conjugates (ADCs) Requiring High Conjugation Efficiency and Cleavable Linker

This scenario leverages the compound's >95% conjugation efficiency with antibody lysines and its cleavable disulfide bond [1]. The PFP ester ensures efficient, high-yield attachment to the antibody, minimizing waste of expensive cytotoxins. The heterobifunctional design allows the drug payload (bearing an azide group) to be attached in a subsequent, orthogonal CuAAC click reaction, resulting in a well-defined ADC with a glutathione-responsive linker for targeted intracellular drug release.

Construction of Complex Bioconjugates with Orthogonal Conjugation Handles

The heterobifunctional nature of Propargyl-PEG1-SS-PEG1-PFP ester, with its propargyl and PFP ester groups, is ideal for multi-step bioconjugation strategies . For example, it can be used to first modify a protein or nanoparticle surface with amines using the PFP ester. The remaining propargyl group then serves as a specific handle for subsequent attachment of an azide-modified fluorophore, drug, or targeting ligand via CuAAC click chemistry, enabling the creation of multifunctional nanostructures with precise stoichiometry.

Development of Glutathione-Responsive Drug Delivery Systems

The central disulfide bond provides a reliable, class-level mechanism for intracellular payload release [1]. This makes the linker particularly suitable for constructing prodrugs or nanocarriers designed to release their therapeutic cargo in the reducing environment of the cytoplasm (1-10 mM GSH) [2]. Applications include intracellular delivery of siRNA, antisense oligonucleotides, or small-molecule inhibitors that require cytoplasmic release for activity.

Surface Functionalization for Biosensors Requiring High-Density, Stable Immobilization

The combination of the PFP ester's high amine reactivity and the propargyl group's click chemistry compatibility makes this compound an excellent choice for functionalizing biosensor surfaces . The PFP ester can be used to create a dense, stable layer of propargyl groups on amine-functionalized surfaces (e.g., glass slides, polymer beads). This propargyl-functionalized surface can then be used to covalently and site-specifically immobilize azide-modified capture antibodies or enzymes via CuAAC, resulting in a highly stable and oriented bioactive surface with minimal non-specific binding due to the PEG1 spacer.

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